molecular formula C18H28S2 B8468458 3,6-Dihexylthieno[3,2-b]thiophene CAS No. 880088-85-7

3,6-Dihexylthieno[3,2-b]thiophene

Cat. No.: B8468458
CAS No.: 880088-85-7
M. Wt: 308.5 g/mol
InChI Key: CETNYQUTSDGGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihexylthieno[3,2-b]thiophene (CAS 880088-85-7) is an alkylated fused heterocyclic compound with the molecular formula C18H28S2 and a molecular weight of 308.54500 g/mol . This compound serves as a high-value building block in materials science, particularly for the development of advanced organic semiconductors. The planar, symmetrical thieno[3,2-b]thiophene core facilitates strong π-π stacking, which is crucial for efficient charge transport, while the two hexyl chains enhance the solubility and processability of the resulting polymers and small molecules, allowing for solution-based fabrication techniques . Its primary research value lies in the synthesis of conjugated polymers for use in organic electronic devices. For instance, it is a key precursor in the synthesis of poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (P3). This polymer has demonstrated significant performance in solution-processed organic field-effect transistors (OFETs), achieving a high hole mobility of up to 0.032 cm²/V·s, and in polymer solar cells, where it has contributed to a power conversion efficiency of 0.28% . Researchers utilize this compound to create semiconducting materials for applications such as OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), aiming to optimize device performance through enhanced molecular ordering and orbital coupling . This product is intended for research purposes and is strictly not for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

880088-85-7

Molecular Formula

C18H28S2

Molecular Weight

308.5 g/mol

IUPAC Name

3,6-dihexylthieno[3,2-b]thiophene

InChI

InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-19-18-16(14-20-17(15)18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

CETNYQUTSDGGKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC2=C1SC=C2CCCCCC

Origin of Product

United States

Synthetic Methodologies for 3,6 Dihexylthieno 3,2 B Thiophene and Its Derivatives

Monomer Synthesis Pathways for Thieno[3,2-b]thiophene (B52689) Core with Hexyl Substitution

The construction of the 3,6-dihexylthieno[3,2-b]thiophene monomer is typically achieved through multi-step synthetic sequences that first establish the substituted, fused-ring system.

The formation of the this compound backbone often involves the construction of a thiophene (B33073) ring bearing the necessary precursors for a subsequent ring-closure reaction.

A key step in the synthesis of this compound involves a copper-catalyzed decarboxylation and cyclization reaction. rsc.org This final step removes a carboxylic acid group, which facilitates the ring closure to form the stable, fused thienothiophene system. The reaction is typically performed at high temperatures in a high-boiling solvent like quinoline, with copper powder acting as the catalyst. rsc.org This process drives the reaction to completion, yielding the desired aromatic core. ossila.com

A common and effective pathway to this compound proceeds through a crucial carboxylic acid intermediate, specifically 3,6-dihexyl-thieno[3,2-b]thiophene-2-carboxylic acid. rsc.orgossila.com The synthesis begins with a mixture of isomeric bromo-hexyl-thiophenes, which are reacted with ethyl mercaptoacetate (B1236969) in the presence of potassium carbonate and a phase-transfer catalyst like 18-Crown-6. ossila.com This reaction sequence first builds a more complex thiophene structure which, upon hydrolysis, yields the carboxylic acid. This intermediate is then subjected to the copper-catalyzed decarboxylative cyclization to afford the final product. rsc.org

StepReactantsReagents & ConditionsProductYield
1Mixture of 4-bromo-2-hexylthiophene (B116146) and 3-bromo-2-hexylthiopheneEthyl mercaptoacetate, K₂CO₃, 18-Crown-6, DMF, 60-70°C3,6-Dihexyl-thieno[3,2-b]thiophene-2-carboxylic acid44.9%
23,6-Dihexyl-thieno[3,2-b]thiophene-2-carboxylic acidCopper powder, Quinoline, 260°CThis compoundNot specified

Once the this compound core is synthesized, it can be further modified to create reactive precursors. These precursors are essential for building more complex structures, such as oligomers and polymers, through cross-coupling reactions.

To enable further functionalization at the electronically active 2- and 5-positions of the thieno[3,2-b]thiophene ring system, the 3,6-dihexyl derivative is often converted into its dibrominated counterpart, 2,5-dibromo-3,6-dihexylthieno[3,2-b]thiophene. This is typically achieved through electrophilic bromination. A standard method involves reacting the this compound with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and acetic acid. rsc.org The reaction is generally performed in the dark to prevent radical side reactions, yielding the desired dibrominated product which serves as a key building block for polymerization. rsc.orgrsc.org

The brominated derivatives of thieno[3,2-b]thiophene are versatile precursors for introducing a wide variety of alkyl and aryl groups via palladium-catalyzed cross-coupling reactions. harvard.edu

Negishi Coupling: This method can be used to form carbon-carbon bonds by reacting a brominated thienothiophene with an organozinc reagent. For instance, alkylation at the 3,6-positions of 3,6-dibromothieno[3,2-b]thiophene (B1311239) can be achieved through a Negishi cross-coupling reaction. ossila.com

Stille Coupling: The Stille reaction is a powerful and widely used method that couples the brominated derivative with an organotin compound. wikipedia.orglibretexts.org This reaction is highly tolerant of various functional groups, making it suitable for the synthesis of complex conjugated polymers and small molecules. uwindsor.ca For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) derivatives can be coupled with aryl-stannanes to create extended π-conjugated systems. rsc.org

Suzuki Coupling: Another prominent method is the Suzuki coupling, which involves the reaction of the bromo-derivative with an arylboronic acid or ester. ossila.com This reaction is favored for its relatively mild conditions and the low toxicity of its boron-based byproducts.

These coupling strategies provide a modular approach to designing and synthesizing a vast library of this compound-based materials with tailored properties for specific electronic applications.

Concise and Efficient Synthetic Routes for Alkylthieno[3,2-b]thiophenes

Historically, the synthesis of 3-alkylthieno[3,2-b]thiophenes was a cumbersome four-step process. nih.gov This route began with the Friedel–Crafts acylation of 3-bromothiophene, which often produced a mixture of isomers. nih.gov The major isomer would then undergo treatment with ethyl thioglycolate, followed by hydrolysis and finally decarboxylation to yield the desired 3-alkylthieno[3,2-b]thiophene. nih.gov

Polymerization and Copolymerization Strategies Utilizing this compound Units

The rigid, planar structure of the thieno[3,2-b]thiophene unit makes it an excellent building block for conjugated polymers. Various polymerization strategies are employed to incorporate DHTT into polymer backbones, tailoring the material properties for specific electronic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming the carbon-carbon bonds necessary for conjugated polymer backbones. hnue.edu.vnrsc.org Reactions like Stille, Suzuki, and Heck couplings are widely used to polymerize functionalized monomers, including derivatives of DHTT. hnue.edu.vnnih.gov The choice of catalyst, ligands, and reaction conditions allows for precise control over the polymer's molecular weight, regioregularity, and ultimate electronic properties. nsf.govnih.gov

The Stille cross-coupling reaction is a key method for synthesizing poly(thieno[3,2-b]thiophene vinylene) derivatives. scispace.com Specifically, Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) is prepared via a palladium-catalyzed Stille coupling between a dibrominated DHTT monomer and (E)-1,2-bis(tributylstannyl)ethene. scispace.comacs.orgacs.orgresearchgate.net This reaction is typically performed in a solvent like toluene (B28343) under an inert argon atmosphere, using a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). scispace.comresearchgate.net The two hexyl groups attached to the thieno[3,2-b]thiophene unit are crucial for ensuring the solubility of the resulting polymer. acs.org

The properties of DH-PTTV have been characterized, revealing its potential for electronic devices. acs.orgresearchgate.net

Table 1: Properties of DH-PTTV Polymer

Property Value Source
Weight-Average Molecular Weight (Mw) 32 kDa researchgate.net
Polydispersity Index (PDI) 1.13 researchgate.net

The resulting DH-PTTV polymer has been used to fabricate solution-processed organic field-effect transistors (OFETs). acs.orgacs.org After thermal annealing, these devices exhibited high performance, with a hole mobility reaching 0.032 cm²/V·s and an on/off ratio of 10⁵. acs.orgacs.orgresearchgate.net Furthermore, polymer solar cells based on DH-PTTV showed a power conversion efficiency of 0.28%, which was approximately 50% higher than that of devices based on the analogous poly(3-hexylthienylene vinylene) (P3HTV). acs.orgacs.orgresearchgate.net This improved performance is attributed to the higher hole mobility of DH-PTTV. acs.orgresearchgate.net

Beyond Stille coupling, other organometallic reactions are vital for synthesizing and functionalizing thieno[3,2-b]thiophene-based materials. The Suzuki cross-coupling reaction, which couples organoboron compounds with halides, is a facile route for the arylation of halogenated aromatic compounds. hnue.edu.vnnih.gov It has been used to regioselectively substitute the α-positions of dibromothiophene and tetrabromothieno[3,2-b]thiophene skeletons. hnue.edu.vnresearchgate.net For instance, various 2-aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophenes have been synthesized through sequential, regioselective palladium-catalyzed Suzuki and Heck reactions. hnue.edu.vn

In some cases, conventional palladium or nickel-catalyzed methods to introduce long, branched alkyl side chains onto the thieno[3,2-b]thiophene core provide only trace yields. mdpi.com To overcome this, cobalt(II)-catalyzed reductive alkylation has been successfully employed to synthesize 3-(2-octyldodecyl)thieno[3,2-b]thiophene, a key precursor for soluble conjugated polymers used in organic photovoltaics. mdpi.com This monomer was subsequently used in Stille cross-coupling reactions to create copolymers that demonstrated improved hole mobility and photovoltaic performance. mdpi.com

Electropolymerization Techniques for Conjugated Polymer Films

Electropolymerization is a direct method for fabricating conjugated polymer films on conductive substrates. rsc.org This technique involves the electrochemical oxidation of a monomer, leading to the formation of a polymer film directly onto the electrode surface. researchgate.net A series of 3,6-dialkoxythieno[3,2-b]thiophenes have been synthesized and used as precursors for electropolymerization. rsc.org Similarly, films of poly(3-alkylthieno[3,2-b]thiophenes) have been deposited on indium tin oxide (ITO) surfaces via electropolymerization. nih.gov Analysis of these films showed that as the length of the alkyl chains increased, the resulting polymer layer became more hydrophobic. nih.gov More recently, copolymer films have been created by the one-step electrochemical copolymerization of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and 2,3-dihydrothieno[3,4-b] rsc.orgacs.orgdioxin-3-ylmethanol, producing bifunctional electrodes with both electrochromic and energy storage properties. researchgate.net

Molecular Design and Synthesis of Star-Shaped and Donor-π-Acceptor (D-π-A) Architectures Incorporating DHTT

In addition to linear polymers, the thieno[3,2-b]thiophene (TT) unit is a valuable component in more complex molecular architectures, such as star-shaped molecules and donor-π-acceptor (D-π-A) systems. nih.govresearchgate.net These structures are of great interest for applications in organic electronics. The TT core can act as an effective π-bridge in D-π-A organic dyes for dye-sensitized solar cells (DSSCs), demonstrating high conversion efficiencies and long-term stability. hnue.edu.vn

The synthesis of these complex molecules often relies on palladium-catalyzed coupling reactions. nih.gov For example, star-shaped D-π-A conjugated molecules have been developed where the absorption spectra can be tuned across the visible range by altering the ratio of donor to acceptor groups. nih.gov The design of such molecules aims to optimize properties like charge transport and light absorption for enhanced device performance. scilit.com

Electronic Structure and Spectroscopic Investigations of 3,6 Dihexylthieno 3,2 B Thiophene Based Materials

Theoretical Frameworks for Electronic Structure Analysis

Theoretical chemistry provides indispensable tools for predicting and interpreting the electronic behavior of conjugated molecules like 3,6-dihexylthieno[3,2-b]thiophene before their synthesis and device fabrication.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and predict the solid-state packing of organic semiconductor materials. researchgate.net For this compound, DFT calculations are crucial for understanding how the attachment of the two hexyl side chains at the 3- and 6-positions influences the planarity of the central thieno[3,2-b]thiophene (B52689) core. Maintaining a high degree of planarity is essential for effective π-orbital overlap between adjacent molecules, which in turn facilitates efficient charge transport in the solid state. researchgate.net

By modeling the intermolecular interactions, DFT can provide insights into the most probable crystal packing arrangement, such as herringbone or pi-stacking motifs. These theoretical predictions of bond lengths, angles, and intermolecular distances can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov The placement of alkyl chains is a critical design consideration; attaching them to the thieno[3,2-b]thiophene unit, as in this compound, is a strategy employed to enhance solubility while preserving the coplanarity of the conjugated backbone in polymers. researchgate.net

Quantum chemical calculations are instrumental in forecasting the electronic and optical properties of conjugated molecules. researchgate.net Methods such as Time-Dependent Density Functional Theory (TD-DFT) are specifically used to simulate the absorption spectra of materials like this compound. dergipark.org.trmdpi.com These calculations determine the energies of the main electronic transitions, which correspond to the absorption of light. dergipark.org.tr

By analyzing the molecular orbitals involved in these transitions, researchers can understand the nature of the excitations, for instance, whether they are localized on the π-conjugated core or involve charge transfer characteristics. nih.gov This predictive capability allows for the rational design of new materials with tailored optical properties, such as specific absorption wavelengths, for applications in organic photovoltaics or photodetectors. The accuracy of these predictions is often validated by comparing the calculated spectra with experimental UV-Vis measurements. researchgate.netnih.gov

The electronic behavior of an organic semiconductor is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). shd-pub.org.rsresearchgate.net The energy of the HOMO level is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). rsc.org

For this compound, the electron-rich, fused thiophene (B33073) core contributes to a relatively high-energy HOMO level, making it an effective electron-donating or p-type material. researchgate.net The hexyl side chains have a modest electronic effect, primarily serving to improve processability. DFT calculations are routinely used to compute the energy levels of these orbitals. dergipark.org.trnih.gov This analysis is fundamental for designing heterojunction devices, as the relative alignment of the HOMO and LUMO levels of the donor and acceptor materials determines the efficiency of charge separation and transport. mdpi.com The ability to selectively tune these orbital energies through chemical modification is a key strategy in materials science. nih.gov

Table 1: Representative Calculated Frontier Orbital Energies for Thieno[3,2-b]thiophene Based Molecules
Molecule/FragmentHOMO (eV)LUMO (eV)Computational MethodReference Context
TTBM (Thieno[3,2-b]thiophene based)-5.619-2.228DFT/B3LYPEnergy levels determined for a synthesized molecule containing the thieno[3,2-b]thiophene fragment. dergipark.org.tr
BTP-IC (Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole based)-5.51-3.52DFT/B3LYPCalculated energies for a more complex fused system designed for organic solar cells. mdpi.com

The energy difference between the HOMO and LUMO levels (E_LUMO - E_HOMO) provides a theoretical estimate of the electrochemical or fundamental band gap (E_g) of the molecule. shd-pub.org.rsnih.gov This gap represents the energy required for the lowest-energy electronic excitation and is a critical parameter for optoelectronic materials. nih.gov A smaller band gap generally correlates with the absorption of light at longer wavelengths.

Theoretical models based on DFT allow for the prediction of this HOMO-LUMO gap. shd-pub.org.rs For materials like this compound, the rigid, electron-rich thieno[3,2-b]thiophene framework is used specifically to help create low band gap organic materials. researchgate.netnih.gov By calculating the band gap prior to synthesis, chemists can screen potential candidates and focus on structures that are most likely to have the desired electronic properties for a specific application, such as absorbing a broad range of the solar spectrum in a photovoltaic cell.

Spectroscopic Characterization Techniques for Electronic Transitions

Experimental techniques are essential to validate theoretical predictions and to fully characterize the electronic properties of synthesized materials.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary experimental technique used to investigate the electronic transitions within a molecule. nih.govnih.gov The process involves passing light of a scanned range of wavelengths through a sample and measuring the amount of light that is absorbed at each wavelength. For this compound, samples are typically analyzed either dissolved in a suitable organic solvent (e.g., chloroform, toluene) or as a solid-state thin film. nih.govresearchgate.net

The resulting spectrum plots absorbance versus wavelength, revealing one or more absorption bands. The peak of the lowest-energy band (longest wavelength), denoted as λ_max, typically corresponds to the π-π* transition from the HOMO to the LUMO. dergipark.org.tr This experimental value is a key metric that is often compared with the results of TD-DFT calculations to assess the accuracy of the theoretical model. nih.gov The shape of the absorption bands can also provide information about molecular aggregation in the solid state.

Table 2: Experimental UV-Vis Absorption Data for Thieno[3,2-b]thiophene Based Materials
MaterialMediumAbsorption Maxima (λ_max) (nm)Key TransitionReference Context
TTBM (Thieno[3,2-b]thiophene based)Solution400π→πObserved absorption for a synthesized molecule featuring the thieno[3,2-b]thiophene core. dergipark.org.tr
Copolymer with 3,6-dialkylthieno[3,2-b]thiopheneNot SpecifiedNot Specified (Low Band Gap)π→πThe inclusion of the 3,6-dialkylthieno[3,2-b]thiophene unit is noted to reduce the energy band gap of the resulting polymer. researchgate.net
2,6-diiododithieno[3,2-b:2',3'-d]thiopheneNot SpecifiedNot SpecifiedNot SpecifiedUV-vis spectroscopy was used as a key characterization technique for this related fused thiophene. nih.gov

Electrochemical Characterization for Redox Properties

Derivation of Electrochemical HOMO and LUMO Energy Levels

The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for understanding and predicting the electronic behavior of organic semiconductor materials, including those based on this compound. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for probing these frontier molecular orbital energies. researchgate.net By measuring the oxidation and reduction potentials of a compound, its ability to donate or accept electrons can be quantified, which directly relates to the HOMO and LUMO energy levels, respectively.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential, producing a voltammogram. The key parameters extracted from the CV curve are the onset potentials for oxidation (Eoxonset) and reduction (Eredonset).

The HOMO energy level can be estimated from the onset oxidation potential using empirical formulas that correlate the electrochemical potential scale to the vacuum energy level. core.ac.uk A common method involves referencing the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined energy level. researchgate.net The HOMO energy is often calculated using an equation similar to:

EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV

where E1/2(Fc/Fc⁺) is the formal potential of the ferrocene/ferrocenium couple, and 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. core.ac.uk

Once the HOMO level is determined, the LUMO level can be calculated by adding the optical bandgap (Egopt), which is typically determined from the onset of the absorption band in the UV-Vis spectrum:

ELUMO = EHOMO + Egopt

Alternatively, if a reversible or quasi-reversible reduction peak is observed in the cyclic voltammogram, the LUMO level can be estimated directly from the onset reduction potential (Eredonset):

ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

This direct electrochemical measurement of the LUMO level can be advantageous as it avoids reliance on optical measurements, which can sometimes be complicated by excitonic effects.

For instance, in a study of poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV), the HOMO level was determined to be -5.24 eV. researchgate.net This value is indicative of the material's potential as an electron donor in organic electronic devices.

The following tables summarize the electrochemical data and derived HOMO/LUMO energy levels for a selection of materials based on thieno[3,2-b]thiophene derivatives, illustrating the impact of structural modifications on their electronic properties.

Table 1: Electrochemical and Energy Level Data for Thieno[3,2-b]thiophene-Based Materials

CompoundEoxonset (V)Eredonset (V)Egopt (eV)EHOMO (eV)ELUMO (eV)Reference
P3OT 1.2-1.83-5.59-3.76 core.ac.uk
PCBE --1.96-5.87-3.91 core.ac.uk
DH-PTTV ----5.24- researchgate.net

Data sourced from multiple studies and presented for comparative purposes. Experimental conditions may vary between sources.

Table 2: HOMO, LUMO, and Bandgap Energies for Thiophene-Triazole Co-oligomers

CompoundEHOMO (eV)ELUMO (eV)Eg (eV)
Compound 11 --4.04
Compound 14 --3.11

This table showcases how extending the π-conjugated system in thienothiophene derivatives can lead to a decrease in the energy bandgap. researchgate.net

It is important to note that the values of HOMO and LUMO levels derived from electrochemical measurements are estimates. The precise values can be influenced by various factors, including the solvent, supporting electrolyte, scan rate, and the reference electrode used in the cyclic voltammetry experiment. researchgate.net Nevertheless, this technique provides invaluable insights into the relative energy levels of different materials, guiding the design and selection of compounds for specific applications in organic electronics. The introduction of sterically hindering alkyl chains, such as the hexyl groups in this compound, can also play a role in suppressing molecular aggregation, which in turn can influence the bulk electronic properties and device performance. core.ac.uk

Structure Property and Structure Performance Relationship Studies

Impact of Alkyl Side Chains on Material Characteristics and Device Performance

The introduction of alkyl side chains, such as the hexyl groups in 3,6-Dihexylthieno[3,2-b]thiophene, is a critical strategy in the molecular design of organic semiconductors. These side chains significantly influence the material's physical properties and, consequently, its performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

One of the most significant contributions of the hexyl side chains is the enhancement of solubility. The fused thieno[3,2-b]thiophene (B52689) core is inherently rigid and prone to strong intermolecular interactions, which can lead to poor solubility in common organic solvents. This insolubility poses a major challenge for the fabrication of thin-film devices using solution-based techniques. The addition of hexyl groups disrupts the strong packing of the conjugated backbones, increasing their solubility and making them suitable for solution-processing methods like spin-coating and printing.

For instance, polymers of fused thiophenes are often less soluble, which can hinder their full characterization and use in devices. The incorporation of two hexyl groups on the thieno[3,2-b]thiophene units in poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) was specifically intended to improve the polymer's solubility. researchgate.net Similarly, increasing the length of alkyl side chains is a common method to improve the solubility of π-conjugated polymers designed for solution-processed devices. consensus.app Poly(alkylthiophenes), for example, are soluble in many common solvents, which makes them convenient for processing. mdpi.com

The length and branching of the alkyl side chains can be fine-tuned to control solubility. Shorter side chains, like hexyl groups, can lead to diminished solubility compared to longer chains, which in turn promotes strong aggregation. rsc.org This balance between solubility and aggregation is crucial for optimizing the morphology of the active layer in electronic devices.

While essential for solubility, alkyl side chains can also influence the electronic properties of the material by affecting the planarity of the conjugated backbone and the nature of interchain interactions. The steric hindrance introduced by the side chains can cause twisting of the polymer backbone, which may reduce the effective conjugation length and alter the electronic properties.

However, the placement of the hexyl groups at the 3 and 6 positions of the thieno[3,2-b]thiophene unit is strategic. In this configuration, the side chains extend away from the plane of the conjugated backbone, minimizing steric hindrance and helping to maintain a planar structure. This planarity is crucial for effective π-orbital overlap along the polymer chain, which is essential for efficient charge transport.

Influence of Alkyl Side Chain Length on Polymer Properties
Alkyl Chain LengthSolubilityMolecular PackingPredominant OrientationImpact on Device Performance
Short (e.g., Hexyl)ModeratePromotes strong aggregationEdge-onCan lead to higher charge mobility in OFETs
Long (e.g., Dodecyl)HighCan induce a face-on orientationFace-onOften preferred for bulk heterojunction solar cells

Role of Fused Ring Systems in Electronic Properties and Device Efficiency

The thieno[3,2-b]thiophene core of this compound is a fused-ring system that imparts several advantageous electronic properties, making it a valuable building block for high-performance organic semiconductors. nih.govacs.orgfigshare.com

The fusion of two thiophene (B33073) rings into the thieno[3,2-b]thiophene structure creates a rigid and planar aromatic system. This planarity enhances the π-orbital overlap across the fused rings, leading to a more extended and effective π-conjugation system compared to non-fused bithiophene. nih.govacs.orgmdpi.com This extended conjugation facilitates the delocalization of charge carriers (holes or electrons) along the molecular backbone.

Materials incorporating fused thiophene rings are attractive due to their excellent optoelectronic properties, which stem from their aromatic coupled structures with extended π-conjugated lengths. researchgate.net This extended delocalization is a key factor in achieving high charge carrier mobilities, as it allows for more efficient intramolecular charge transport. For example, polymers containing fused thiophene rings have been shown to exhibit higher hole mobility due to good π-stacking in the solid state. researchgate.net The rigid and flat molecular structure of fused-thiophene derivatives like dithieno[3,2-d:2′,3′-d]thiophene (DTT) affords compact molecular packing and enhanced electrical performance. mdpi.com

The electronic structure of the fused ring system directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the material's energy band gap. The extended π-conjugation in thieno[3,2-b]thiophene derivatives generally leads to a lowering of the LUMO level and a raising of the HOMO level, resulting in a smaller band gap compared to their non-fused counterparts.

The energy band gap can be further modulated by extending the fused ring system or by incorporating other aromatic units into the polymer backbone. For instance, creating polymers with alternating donor and acceptor units that include thieno[3,2-b]thiophene can effectively tune the band gap for specific applications, such as absorbing a broader range of the solar spectrum in OPVs. Strategic side-chain engineering on fused aromatic systems can also be used to enhance charge carrier mobility. rsc.org

The planarity and rigidity of the thieno[3,2-b]thiophene unit have a significant impact on the solid-state packing of the molecules. The flat nature of the fused rings promotes close π-π stacking between adjacent molecules, which is crucial for efficient intermolecular charge transfer. These close packing arrangements create pathways for charge carriers to "hop" between molecules, a critical process for charge transport in organic semiconductors.

In addition to π-π interactions, the presence of sulfur atoms in the thieno[3,2-b]thiophene core can lead to intermolecular S-S interactions. These interactions can provide additional pathways for charge transport, contributing to a more effective and potentially multi-dimensional charge transport network. mdpi.com The symmetrical and planar structure of thieno[3,2-b]thiophene derivatives enhances the π-stacking ability of the resulting polymer, which can lead to high charge carrier mobility. researchgate.net

Electronic Properties of Fused vs. Non-Fused Thiophene Systems
PropertyNon-Fused BithiopheneFused Thieno[3,2-b]thiophene
Molecular PlanarityLower (torsional freedom)Higher (rigid structure)
π-Conjugation LengthShorter effective lengthLonger effective length
Energy Band GapGenerally largerGenerally smaller
Intermolecular PackingLess ordered π-stackingPromotes close π-stacking

Advanced Characterization of 3,6 Dihexylthieno 3,2 B Thiophene Based Films and Devices

Microstructural and Morphological Analysis

X-ray Diffraction (XRD) for Crystalline Order and Molecular Packing

In studies of similar dithienothiophene derivatives, XRD patterns of thin films typically exhibit sharp, intense diffraction peaks at low 2θ angles, which correspond to the (00l) lattice planes. These peaks are indicative of a well-ordered lamellar structure where the molecules are arranged in layers. The position of the primary diffraction peak provides the d-spacing, which is related to the length of the molecule and its tilt angle with respect to the substrate. For instance, a larger d-spacing can suggest a more upright orientation of the molecules.

While specific XRD data for 3,6-Dihexylthieno[3,2-b]thiophene films is not extensively detailed in publicly available literature, it is anticipated that thin films of this material would display a high degree of crystalline order, which is a characteristic of small molecule semiconductors. The processing conditions, such as substrate temperature and deposition rate, would significantly influence the resulting crystalline structure and molecular packing.

Table 1: Representative X-ray Diffraction Data for Thieno[3,2-b]thiophene-based Films

ParameterDescriptionTypical Values for Similar CompoundsData for this compound
Primary Diffraction Peak (2θ) Angle of the most intense diffraction peak, corresponding to the (001) plane.5-7°Data not available
d-spacing Interlayer distance calculated from the primary diffraction peak.1.5 - 2.0 nmData not available
Molecular Orientation Inferred orientation of the molecules relative to the substrate.Predominantly vertical or tiltedData not available

Scanning Electron Microscopy (SEM) for Film Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound films at the micro- and nanoscale. SEM images can reveal important information about film uniformity, grain size and shape, and the presence of defects such as cracks or pinholes, all of which can impact device performance.

For organic semiconductor films, SEM analysis often shows the formation of crystalline domains and the interconnectivity between them. The size and shape of these crystalline grains are highly dependent on the deposition conditions. While specific SEM images for this compound are not readily found in the reviewed literature, studies on analogous materials suggest that optimized deposition processes can lead to large, well-interconnected crystalline domains, which are desirable for efficient charge transport.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about the surface topography of this compound films. AFM is particularly useful for quantifying surface roughness and observing the fine details of the nanostructure, such as the terraced steps of molecular layers and the boundaries between crystalline grains. spectraresearch.com

In AFM studies of similar small molecule semiconductors, the morphology is often characterized by the formation of distinct crystalline islands that grow and coalesce as the film thickness increases. researchgate.net The height of the terraces observed in AFM images can correspond to the height of a single molecular layer, providing further insight into the molecular packing. The root-mean-square (RMS) roughness is a key parameter obtained from AFM, with lower values generally indicating smoother, more uniform films that are beneficial for device fabrication.

Table 2: Typical AFM Parameters for Organic Semiconductor Films

ParameterDescriptionData for this compound
RMS Roughness Root-mean-square average of the height deviations from the mean data plane.Data not available
Grain Size Average size of the crystalline domains on the film surface.Data not available
Terrace Height Height of the step-like features on the surface of crystalline domains.Data not available

Polarized Optical Microscopy for Film Texture and Phase Transitions

Polarized Optical Microscopy (POM) is a valuable technique for investigating the texture and optical anisotropy of this compound films. microscopyu.comopenpolscope.orgleica-microsystems.com By observing the film between crossed polarizers, it is possible to identify crystalline domains and their orientations, as different crystal orientations will exhibit varying levels of brightness and color. microscopyu.comopenpolscope.orgleica-microsystems.com

POM is also useful for observing phase transitions in the material as a function of temperature. For example, the transition from a crystalline to a liquid crystalline phase, or to an isotropic liquid phase, can be readily identified by changes in the optical texture. researchgate.net This information is important for understanding the thermal stability and processing window of the material. Specific POM studies on this compound films are not widely reported.

Transmission Electron Microscopy (TEM) for Microstructure Elucidation

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution for the direct visualization of the internal microstructure of this compound films. By analyzing thin cross-sections of the film, TEM can reveal details about the crystal lattice, the presence of grain boundaries and defects, and the structure of interfaces in a multilayer device.

Spectroscopic Techniques for Elucidating Material States and Interactions

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of this compound, providing insights into its chemical structure, conjugation length, and intermolecular interactions in the solid state.

Due to a lack of specific experimental data for the small molecule this compound in the reviewed literature, the following subsections will describe the principles of each technique and the type of information that would be obtained from such studies.

Table 3: Summary of Spectroscopic Characterization

TechniqueInformation ObtainedData for this compound
FTIR Spectroscopy Vibrational modes, chemical bonding, molecular orientation.Data not available
Raman Spectroscopy Vibrational and lattice modes, molecular structure, crystallinity.Data not available
UV-Vis Absorption Spectroscopy Electronic transitions, optical bandgap, conjugation length.Data not available
Photoluminescence Spectroscopy Emissive properties, electronic transitions, purity.Data not available
Grazing-Incidence X-ray Photoelectron Spectroscopy (GIXPS) Elemental composition, chemical states, surface properties.Data not available

Electrical and Optoelectronic Device Characterization

The electrical performance of organic field-effect transistors (OFETs) is primarily evaluated through their current-voltage (I-V) characteristics and transfer curves. electronics-tutorials.wswikipedia.org These measurements provide key parameters such as charge carrier mobility and the on/off ratio of the transistor.

For devices based on derivatives of thieno[3,2-b]thiophene (B52689), typical p-channel transistor characteristics are observed. The output characteristics show a clear linear and saturation region, indicative of good gate modulation of the channel conductivity. The transfer characteristics, which plot the drain current as a function of the gate voltage, are used to calculate the field-effect mobility.

Table 2: Typical Performance Parameters of OFETs based on Thieno[3,2-b]thiophene Derivatives

DerivativeHole Mobility (cm²/Vs)On/Off Ratio
Dithieno[3,2-b:2′,3′-d]thiophene Derivative 1~0.1> 10^6
Dithieno[3,2-b:2′,3′-d]thiophene Derivative 2~0.01> 10^5

Note: This table presents data from various sources on derivatives of thieno[3,2-b]thiophene to illustrate the typical performance range. researchgate.net The actual performance of a DHTT-based device would depend on factors such as film deposition conditions and device architecture.

The External Quantum Efficiency (EQE) of a photovoltaic device is a critical parameter that measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength. e3s-conferences.orgresearchgate.netjku.at The EQE spectrum provides valuable information about the spectral response of the solar cell and can be used to identify losses due to incomplete light absorption, inefficient exciton (B1674681) dissociation, or poor charge collection. d-nb.inforesearchgate.net

In the context of organic solar cells, where DHTT can act as an electron donor material, the EQE spectrum is expected to follow the absorption profile of the active layer blend. For instance, in a blend of a DHTT-based material with a fullerene acceptor like PCBM, the EQE would ideally show a broad response covering the absorption regions of both the donor and the acceptor.

While specific EQE data for a device with this compound as the primary donor is limited, studies on solar cells employing similar thieno[3,2-b]thiophene-based donor materials demonstrate the potential for high EQE values. The shape and magnitude of the EQE spectrum are highly dependent on the morphology of the donor-acceptor blend, the thickness of the active layer, and the charge transport properties of the materials.

Table 3: Illustrative EQE Data for a Photovoltaic Device with a Thieno[3,2-b]thiophene-based Donor

Wavelength Range (nm)Peak EQE (%)
350 - 700~60-70

Note: This data is illustrative and based on the performance of solar cells with donor materials structurally related to DHTT. The actual EQE of a DHTT-based device would need to be experimentally determined.

Future Research Directions for 3,6 Dihexylthieno 3,2 B Thiophene in Organic Electronics

Exploration of Novel Derivatives and Polymer Architectures with Tunable Electronic Properties

A primary direction for future research lies in the synthesis and characterization of new derivatives of 3,6-dihexylthieno[3,2-b]thiophene to precisely control their electronic properties. By strategically modifying the molecular structure, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the bandgap, and the charge carrier mobility.

One promising approach involves the introduction of different functional groups to the thieno[3,2-b]thiophene (B52689) core. For instance, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes has been shown to be a viable route to new electrogenerated conjugated polymers. nih.gov The electronic properties of these polymers can be systematically altered by varying the length and branching of the alkoxy chains.

Furthermore, the creation of copolymers presents a powerful strategy for tailoring material properties. Research has demonstrated that copolymerizing thieno[3,2-b]thiophene-based monomers with other electron-rich or electron-deficient units can lead to materials with exceptional performance. For example, a copolymer incorporating a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer has exhibited a remarkably high hole mobility of 1.95 cm²/V·s in organic field-effect transistors (OFETs). tue.nl Another study showed that modifying a copolymer by anchoring alkyl side chains onto the this compound unit, rather than adjacent thiophene (B33073) rings, can reduce the energy band gap and enhance charge transport. researchgate.net

The development of asymmetric derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a larger fused-ring system containing the thieno[3,2-b]thiophene moiety, also represents a burgeoning research area. Solution-processable asymmetric DTT compounds have been successfully synthesized and employed as organic semiconductors in thin-film transistors. researchgate.net Additionally, the introduction of aromatic groups, such as anthracene (B1667546), at the 2,6-positions of the DTT core has led to new derivatives with high charge carrier mobilities and photosensitivity, highlighting the potential for creating high-performance materials for specific applications. rsc.orgnih.gov

Future work will likely focus on:

Systematic functionalization: Exploring a wider range of electron-donating and electron-withdrawing groups to append to the thieno[3,2-b]thiophene backbone for precise energy level tuning.

Novel copolymer structures: Designing and synthesizing alternating and random copolymers with various comonomers to optimize properties for specific applications like organic photovoltaics (OPVs) and OFETs.

Control of regiochemistry: Investigating the influence of the precise placement of substituents on the polymer backbone to control interchain packing and charge transport. nih.gov

Application of Advanced Computational Modeling for Materials Prediction and Optimization

The use of advanced computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for accelerating the discovery and optimization of new organic electronic materials. These theoretical methods allow for the prediction of key electronic and structural properties of yet-to-be-synthesized molecules, saving significant time and resources in the laboratory.

For thieno[3,2-b]thiophene-based materials, computational studies can provide valuable insights into:

Molecular geometry and planarity: The degree of planarity in a conjugated molecule significantly impacts its electronic properties. DFT calculations can predict the most stable conformations and identify potential steric hindrances that might disrupt planarity. researchgate.net

Electronic energy levels: The HOMO and LUMO energy levels, as well as the bandgap, can be accurately calculated, allowing for the pre-screening of candidate molecules for specific applications. For example, matching the energy levels of donor and acceptor materials is crucial for efficient charge separation in organic solar cells.

Charge transport parameters: Computational models can estimate reorganization energies, which are related to the ease of charge hopping between molecules, and electronic couplings between adjacent molecules in a crystal lattice. These parameters are critical for predicting charge carrier mobilities. A theoretical study of 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene suggested a uniaxial hole-transport character with an effective mass comparable to that of pentacene, a benchmark organic semiconductor. nih.gov

Future research in this area will likely involve the development and application of more sophisticated multiscale modeling approaches. These could combine quantum chemical calculations on individual molecules with larger-scale simulations to predict the morphology of thin films and the performance of complete devices. The integration of machine learning algorithms with computational chemistry data could further accelerate the in-silico design of novel this compound derivatives with targeted properties.

Integration into Emerging Organic Electronic Applications and Device Concepts

While this compound and its derivatives have already shown great promise in established applications like OFETs and OPVs, a significant area of future research will be their integration into emerging electronic technologies. nih.govrsc.org

One such area is organic phototransistors (OPTs) . These devices, which combine the light-sensing and signal-amplifying functions in a single component, are of great interest for applications in imaging and sensing. Recently, a derivative of dithieno[3,2-b:2′,3′-d]thiophene functionalized with anthracene groups was shown to exhibit exceptionally high photosensitivity, photoresponsivity, and detectivity to UV light, making it a promising candidate for high-performance UV sensors. rsc.orgnih.gov

Another emerging application is in the field of thermoelectrics , where materials can convert heat energy into electrical energy. The ability to tune the electronic properties of thieno[3,2-b]thiophene-based polymers could allow for the optimization of their thermoelectric performance.

Furthermore, the unique properties of these materials could be leveraged in:

Flexible and wearable electronics: The solution-processability and inherent flexibility of polymers based on this compound make them ideal for fabricating electronic devices on flexible substrates.

Biosensors: The surfaces of thieno[3,2-b]thiophene-based materials can be functionalized with biological recognition elements to create highly sensitive and selective biosensors.

Neuromorphic computing: The switching characteristics of some organic materials can be exploited to create devices that mimic the behavior of neurons and synapses, opening up possibilities for new computing paradigms.

The continued exploration of novel derivatives and polymer architectures, guided by advanced computational modeling, will undoubtedly lead to the integration of this compound-based materials into a new generation of high-performance organic electronic devices.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3,6-disubstituted thieno[3,2-b]thiophene derivatives?

  • Methodological Answer: Direct arylation polycondensation (DAP) is a key strategy for synthesizing 3,6-disubstituted derivatives. This method minimizes defects and improves molecular weight by leveraging regioselective C-H activation at the 3- and 6-positions. For example, palladium catalysts (e.g., Pd₂dba₃) with phosphine-free conditions enable controlled site-selective arylation . Alternative routes include FeCl₃-mediated oxidative annulation for planarization of tetraaryl derivatives, though yields may vary .

Q. How is the structural integrity of 3,6-dihexylthieno[3,2-b]thiophene confirmed experimentally?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for verifying regioselectivity and substitution patterns. For instance, NMR can distinguish between annulation patterns in cyclized products, while HR-MS confirms molecular formulas . X-ray crystallography may further resolve packing motifs in conjugated polymers .

Q. What role does the thieno[3,2-b]thiophene core play in organic electronic materials?

  • Methodological Answer: The fused thiophene-thiophene structure enhances π-conjugation and charge transport via sulfur-sulfur intermolecular interactions. This core is integral to semiconductor polymers (e.g., in organic thin-film transistors) due to its planar geometry and tunable electronic properties .

II. Advanced Research Questions

Q. How can regioselectivity challenges in palladium-catalyzed arylation be addressed for 3,6-dihexyl derivatives?

  • Methodological Answer: Regioselectivity depends on steric and electronic effects of substituents. For example, bulky 2-aryl groups on the thieno[3,2-b]thiophene skeleton direct subsequent arylation to the C-3 or C-5 positions. Optimizing ligand systems (e.g., Xantphos) and base selection (e.g., DIPEA over K₂CO₃) improves yields and selectivity .

Q. What strategies minimize defects during polymerization of this compound-based conjugated polymers?

  • Methodological Answer: Using monomers with a single activated C-H position (e.g., 3,6-di(triethyleneglycol) derivatives) reduces branching defects. Direct arylation polymerization (DAP) under inert conditions with low catalyst loading (~1 mol%) enhances reactivity and molecular weight .

Q. How do computational methods aid in predicting charge transport properties of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) and reorganization energies. For example, planarized ladder-type fused-ring cores (e.g., IDTT analogs) show reduced non-radiative losses in organic photovoltaics (OPVs) . Photoelectron spectroscopy (PE) data (e.g., ionization energy at 8.10 eV) validate computational predictions .

Q. What experimental approaches resolve contradictions in electronic property measurements for thieno[3,2-b]thiophene derivatives?

  • Methodological Answer: Discrepancies in charge mobility or bandgap values may arise from morphological variations. Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) analyze film crystallinity and molecular packing. For instance, vacuum-deposited films often exhibit higher order than solution-processed ones .

III. Specialized Methodological Considerations

Q. How are this compound derivatives integrated into non-fullerene acceptors for OPVs?

  • Methodological Answer: The derivatives are functionalized with electron-deficient units (e.g., pyrrolo[3,4-c]pyrrole-1,4-dione) to form low-bandgap polymers. Rigid, planarized structures (e.g., PDPP2T-TT-OD) reduce non-radiative decay rates, achieving power conversion efficiencies >15% .

Q. What safety protocols are critical when handling halogenated thieno[3,2-b]thiophene precursors (e.g., 3,6-dibromo derivatives)?

  • Methodological Answer: Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation/contact. Triethylamine or DIPEA should neutralize acidic byproducts during coupling reactions. Waste halogenated solvents require separate disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.